Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid is a complex organic compound that features a thiazole ring substituted with a triphenylmethylamino group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Triphenylmethylamino Group: The triphenylmethylamino group is introduced by reacting the thiazole derivative with triphenylmethyl chloride in the presence of a base such as sodium hydride.
Formation of the Oxoacetic Acid Moiety:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The triphenylmethylamino group may enhance the compound’s binding affinity to its targets, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triphenylmethyl Derivatives: Compounds like triphenylmethyl chloride and triphenylmethyl alcohol feature the triphenylmethyl group.
Oxoacetic Acid Derivatives: Compounds such as oxaloacetic acid and pyruvic acid contain the oxoacetic acid moiety.
Uniqueness: Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid is unique due to the combination of the thiazole ring, triphenylmethylamino group, and oxoacetic acid moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18N2O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-oxo-2-[2-(tritylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-25-23(30-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29) |
InChI Key |
VKZARGMZVXISAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(S4)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.